5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (CAS 1675969-69-3) is a bifunctional biaryl building block featuring a reactive formyl group and a strategically positioned bromine atom para to the aldehyde. In industrial and advanced academic synthesis, it serves as a critical intermediate for constructing extended polycyclic aromatic hydrocarbons (PAHs), phenanthrene derivatives, and complex biaryl ligands. By providing a pre-installed phenyl ring at the 2-position and a halogen handle at the 5-position, this compound eliminates the need for chemoselective mono-arylation of dihalogenated precursors. Its primary procurement value lies in its dual reactivity, allowing orthogonal transformations: the aldehyde can undergo olefination or condensation, while the aryl bromide remains available for subsequent palladium-catalyzed cross-coupling, streamlining the synthesis of optoelectronic materials and pharmaceutical pharmacophores [1].
Attempting to substitute 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde with cheaper, simpler precursors like 2,4-dibromobenzaldehyde fundamentally compromises synthetic efficiency. While one might theoretically perform a selective Suzuki coupling at the sterically hindered 2-position of 2,4-dibromobenzaldehyde to generate the biphenyl core in-house, this approach suffers from poor chemoselectivity, inevitably producing complex mixtures of unreacted starting material, the desired mono-aryl product, and unwanted di-arylated byproducts. The resulting purification bottleneck drastically reduces overall yield and increases solvent and labor costs. Furthermore, substituting the bromo derivative with the corresponding 5-chloro-[1,1'-biphenyl]-2-carbaldehyde introduces significant kinetic barriers in downstream functionalization, requiring specialized, expensive phosphine ligands and harsher conditions to activate the aryl chloride bond [1].
When constructing functionalized biphenyls, starting with 2,4-dibromobenzaldehyde requires a highly controlled mono-arylation. Literature models on similar di-halo systems show that achieving selective coupling at the ortho position yields only 45-55% of the desired mono-aryl product due to competing reactions at the less sterically hindered para position. Procuring pre-formed 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde bypasses this step entirely, providing the exact biaryl scaffold at >98% purity and allowing immediate downstream functionalization with >90% isolated yields [1].
| Evidence Dimension | Yield of desired functionalized biaryl intermediate |
| Target Compound Data | >98% purity, ready for immediate downstream coupling (>90% yield) |
| Comparator Or Baseline | 2,4-Dibromobenzaldehyde (45-55% mono-arylation yield) |
| Quantified Difference | ~40-45% absolute increase in target scaffold yield |
| Conditions | Standard palladium-catalyzed Suzuki-Miyaura cross-coupling conditions |
Bypassing the low-yielding mono-arylation step significantly reduces purification costs and accelerates the scale-up of complex biaryl targets.
The reactivity of the halogen handle is critical for late-stage functionalization. 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde features a highly reactive aryl bromide that readily undergoes Suzuki and Buchwald-Hartwig couplings using standard, inexpensive catalysts like Pd(PPh3)4 at 1-2 mol% loading. In contrast, the 5-chloro analog exhibits a much higher activation energy barrier for oxidative addition, necessitating the use of expensive dialkylbiaryl phosphine ligands (e.g., XPhos) and higher catalyst loadings (up to 5 mol%) to achieve comparable conversions [1].
| Evidence Dimension | Catalyst requirement and loading for full conversion |
| Target Compound Data | 1-2 mol% standard Pd catalyst (e.g., Pd(PPh3)4) |
| Comparator Or Baseline | 5-Chloro-[1,1'-biphenyl]-2-carbaldehyde (requires 5 mol% Pd + expensive ligands) |
| Quantified Difference | 60-80% reduction in catalyst cost and elimination of specialized ligand requirements |
| Conditions | Buchwald-Hartwig amination or Suzuki coupling at 80-100 °C |
Procuring the bromo-derivative lowers the cost of goods (COGs) in downstream synthesis by enabling the use of cheaper, standard catalytic systems.
In the synthesis of functionalized phenanthrenes for optoelectronics, the aldehyde group of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde can be olefinated and cyclized. Because the bromine is pre-installed at the 5-position, the resulting cyclized PAH possesses a halogen handle at an exact, unambiguous position. If one were to use the non-brominated [1,1'-biphenyl]-2-carbaldehyde, cyclize it, and then attempt late-stage electrophilic bromination, the reaction typically yields a mixture of regioisomers (e.g., 3-bromo and 6-bromo derivatives) in a ~60:40 ratio, requiring exhaustive chromatographic separation [1].
| Evidence Dimension | Regiomeric purity of halogenated PAH intermediate |
| Target Compound Data | 100% regioselectivity (pre-installed handle) |
| Comparator Or Baseline | [1,1'-Biphenyl]-2-carbaldehyde (late-stage bromination yields ~60:40 isomer mixture) |
| Quantified Difference | Complete elimination of regioisomer byproducts |
| Conditions | Aldehyde olefination followed by cyclization vs. late-stage electrophilic bromination |
Pre-installed regiochemistry is essential for the reproducible, scalable manufacturing of OLED materials and fluorescent dyes without prohibitive purification losses.
The compound's pre-installed biphenyl core and reactive bromide make it an ideal starting material for synthesizing extended conjugated systems, such as functionalized phenanthrenes and fluorenes. The precise regiochemistry of the bromine allows for reliable late-stage attachment of electron-transporting or hole-transporting moieties via Suzuki or Buchwald-Hartwig couplings, ensuring batch-to-batch reproducibility in optoelectronic material production [1].
In organometallic chemistry, sterically demanding biaryl phosphine ligands are crucial for difficult cross-coupling reactions. 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde serves as a rigid, functionalizable scaffold where the aldehyde can be converted to various directing groups or steric bulk, while the bromide is replaced by phosphine groups, streamlining the discovery of novel proprietary catalysts [2].
For medicinal chemistry programs targeting protein-protein interactions, rigid biaryl systems are frequently employed to mimic peptide secondary structures. The orthogonal reactivity of the aldehyde (for reductive aminations or heterocycle formation) and the bromide (for extending the molecular framework) allows rapid library generation without the chemoselectivity issues associated with simpler dihalo-aromatics [3].